[1-(3,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol
Overview
Description
“[1-(3,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s widely used in medicinal chemistry to create compounds for treating human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies :Molecular Structure Analysis
The pyrrolidine ring in the molecule allows efficient exploration of the pharmacophore space due to sp3 hybridization . It contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring can undergo various chemical reactions, including functionalization and ring-opening reactions . The exact reactions would depend on the specific substituents and reaction conditions.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Pyrrolidine derivatives are known for their structural diversity, which can lead to a wide range of physicochemical properties .Scientific Research Applications
Catalysis and Synthesis
- Enantioselective Alkynylation of Cyclic Imines : A prolinol derived ligand, closely related to the compound of interest, was efficiently applied in the catalytic enantioselective addition of terminal alkynes to cyclic imines. This process yielded chiral propargylic sulfamidates with high yields and excellent enantioselectivities (Munck et al., 2017).
- Michael Addition Reactions : Another study highlighted the efficiency of bis-(3,5-dimethylphenyl)((S)-pyrrolidin-2-yl)methanol, a compound similar to the one , as an organocatalyst for the enantioselective Michael addition of malonate esters to nitroolefins (Lattanzi, 2006).
Molecular Structure and Crystallography
- Crystal Structure Analysis : Research on the crystal structure of compounds structurally similar to "[1-(3,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol" reveals intricate details about their molecular geometry and intermolecular interactions, providing insights into their potential applications in material science and molecular engineering (Butcher et al., 2006).
Chemical Synthesis
- Synthesis of Complex Molecules : The versatility of related compounds is demonstrated in the synthesis of nickel complexes with bidentate N,O-type ligands, showcasing their potential in catalysis and the oligomerization of ethylene, a critical reaction in the petrochemical industry (Kermagoret & Braunstein, 2008).
- Organocatalysis Applications : Diaryl-2-pyrrolidinemethanols, closely resembling the target compound, have been shown to facilitate various chemical transformations, including the enantioselective synthesis of important organic molecules. This underscores the compound's significance in the development of new catalytic methodologies (Lattanzi, 2006).
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds .
Mode of Action
The mode of action would depend on the specific biological target of the compound. Generally, compounds with a pyrrolidine ring can interact with their targets through a variety of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Pyrrolidine derivatives have been involved in a wide range of biological processes, from neurotransmission to cell signaling .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific chemical structure and the route of administration. Pyrrolidine derivatives generally have good bioavailability due to their ability to form stable conformations and resist metabolic degradation .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. In general, the activation or inhibition of the target can lead to changes in cellular function, gene expression, or signal transduction .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s conformation, its interaction with the target, and its susceptibility to metabolic degradation .
Future Directions
Biochemical Analysis
Biochemical Properties
[1-(3,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interaction with these biomolecules is crucial for understanding its biochemical properties. For instance, the pyrrolidine ring in the compound is known for its ability to interact with different biological targets, enhancing its biochemical activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these cellular processes is essential for understanding its role in cellular biology .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes, leading to either inhibition or activation. Additionally, the compound can cause changes in gene expression, further influencing its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, while higher doses can lead to toxic or adverse effects. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is essential for understanding its metabolic properties .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. These interactions are crucial for understanding the compound’s transport and distribution properties .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization helps in elucidating its biological role .
Properties
IUPAC Name |
(3,4-dimethylphenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10-3-4-13(7-11(10)2)14(17)15-6-5-12(8-15)9-16/h3-4,7,12,16H,5-6,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MERQAQWSWRJAMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC(C2)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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